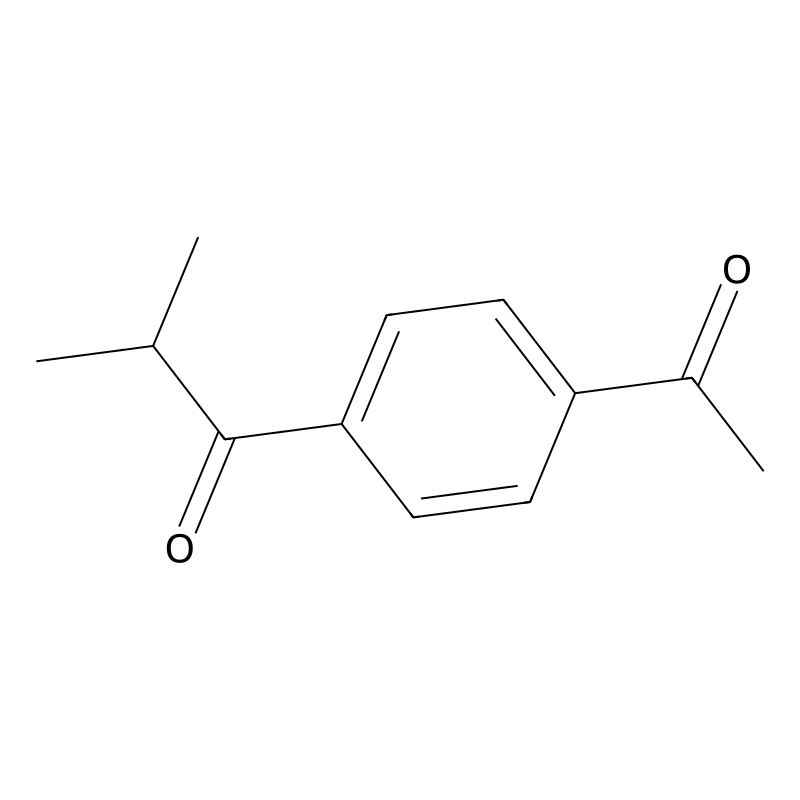

1-(4-Acetylphenyl)-2-methyl-1-propanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Potential Impurity in Ibuprofen Production:

1-(4-Acetylphenyl)-2-methyl-1-propanone, also known as 4-isobutyrylacetophenone, is a potential impurity that can form during the manufacturing process of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) [, ].

Researchers have investigated the formation pathways and mitigation strategies for this impurity to ensure the quality and safety of ibuprofen products [, ]. Understanding the factors influencing its formation is crucial for optimizing production processes and minimizing its presence in the final drug product.

Use in Synthetic Chemistry:

The presence of a ketone and an aromatic ring in its structure makes 1-(4-Acetylphenyl)-2-methyl-1-propanone a valuable intermediate in organic synthesis. Researchers have explored its use in the preparation of various complex molecules, including:

- Heterocycles: These are ring-shaped molecules containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Studies have shown the potential of 1-(4-Acetylphenyl)-2-methyl-1-propanone as a building block for synthesizing various heterocyclic compounds with potential biological activities [].

- Fine chemicals: These are high-purity chemicals used in various industries, such as pharmaceuticals, cosmetics, and electronics. Researchers have investigated the use of 1-(4-Acetylphenyl)-2-methyl-1-propanone in the synthesis of specific fine chemicals with desired properties [].

1-(4-Acetylphenyl)-2-methyl-1-propanone, also known by its chemical formula and CAS Number 103931-20-0, is a synthetic organic compound characterized by a propanone backbone with an acetylphenyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly as an analgesic agent. Its structure features a ketone functional group, which contributes to its chemical reactivity and biological properties.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions, forming larger molecular structures, particularly in the presence of amines or other reactive groups.

- Reduction: The ketone can be reduced to form secondary alcohols under appropriate conditions.

These reactions highlight the versatility of 1-(4-Acetylphenyl)-2-methyl-1-propanone in synthetic organic chemistry .

Research indicates that 1-(4-Acetylphenyl)-2-methyl-1-propanone exhibits significant analgesic properties. It has been evaluated for its effectiveness in pain management, suggesting potential utility in therapeutic applications. The compound's mechanism of action may involve modulation of pain pathways, though detailed studies are required to elucidate its precise biological effects and mechanisms .

Several synthesis methods have been reported for 1-(4-Acetylphenyl)-2-methyl-1-propanone:

- Mannich Reaction: This method involves the reaction of formaldehyde with an amine and a ketone, leading to the formation of the desired compound. It is a widely used approach in synthesizing various analogs and derivatives.

- Acetylation: Starting from 4-methylacetophenone, acetylation can be performed to introduce the acetyl group at the para position relative to the methyl group on the phenyl ring .

These methods illustrate the compound's accessibility for research and development purposes.

1-(4-Acetylphenyl)-2-methyl-1-propanone has several applications:

- Pharmaceutical Industry: Primarily explored as an analgesic agent, it holds promise for developing new pain relief medications.

- Chemical Research: Used as an intermediate in synthesizing other compounds, contributing to drug discovery and development efforts.

- Material Science: Its unique properties may find applications in creating specialized materials or coatings .

Several compounds share structural similarities with 1-(4-Acetylphenyl)-2-methyl-1-propanone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Acetylacetophenone | Acetophenone derivative | Known for anti-inflammatory properties |

| 1-(4-Methylphenyl)-2-methylpropan-1-one | Methyl substitution on phenyl | Exhibits different analgesic activity |

| 2-Methyl-1-(4-nitrophenyl)propan-1-one | Nitro group on phenyl | Potentially more potent analgesic |

These compounds provide a basis for comparison regarding their biological activities and synthetic pathways. The unique combination of substituents on 1-(4-Acetylphenyl)-2-methyl-1-propanone contributes to its specific properties and potential applications in medicine .